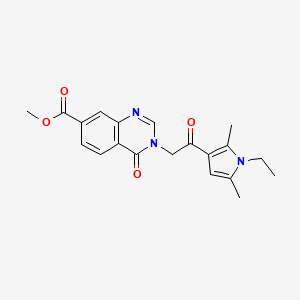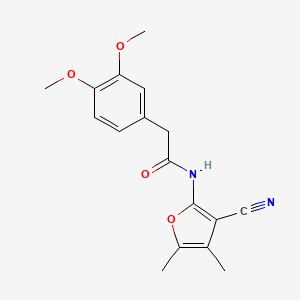![molecular formula C19H21FN2O3S B4865875 (3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4865875.png)
(3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE
Overview
Description
(3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-fluorophenylsulfonyl chloride under basic conditions.
Attachment of the 3,4-Dimethylphenyl Group: The final step involves the acylation of the piperazine derivative with 3,4-dimethylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Research: The compound can be used as a tool to study various biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The fluorophenylsulfonyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
(3,4-DIMETHYLPHENYL)-(4-PHENYL-1-PIPERAZINYL)METHANONE: This compound is similar in structure but lacks the fluorophenylsulfonyl group.
3-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-4H-CHROMEN-4-ONE: This compound contains a chromenone ring instead of the dimethylphenyl group.
Uniqueness
The presence of both the 3,4-dimethylphenyl and 4-fluorophenylsulfonyl groups in (3,4-DIMETHYLPHENYL){4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}METHANONE makes it unique. These groups can significantly influence the compound’s chemical properties and biological activity, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-3-4-16(13-15(14)2)19(23)21-9-11-22(12-10-21)26(24,25)18-7-5-17(20)6-8-18/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQAPLAVMPJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-DIMETHYL-2-(2-METHYLPHENYL)-7-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4865799.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4865803.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(2-furyl)acrylamide](/img/structure/B4865825.png)
![8-chloro-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4865832.png)

![4-chloro-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4865847.png)
![3-amino-6-methyl-N-[(5-methylfuran-2-yl)methyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4865854.png)
![2-(4-tert-butylphenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4865867.png)
![ETHYL 2-[2-(DIMETHYLAMINO)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4865869.png)
![{4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL (4-CHLORO-3-METHYLPHENYL) ETHER](/img/structure/B4865871.png)
![ethyl 3-bromo-4-{[(2-methylbenzoyl)oxy]methyl}benzoate](/img/structure/B4865876.png)
![ETHYL 4-({2-[(4-ETHYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B4865884.png)
![[5-METHYL-4-(4-METHYLPHENYL)-3-THIENYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4865890.png)
